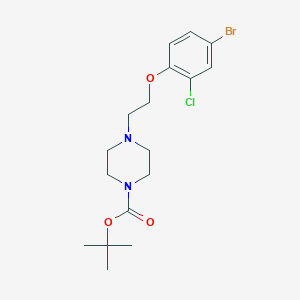

Tert-butyl 4-(2-(4-bromo-2-chlorophenoxy)ethyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[2-(4-bromo-2-chlorophenoxy)ethyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BrClN2O3/c1-17(2,3)24-16(22)21-8-6-20(7-9-21)10-11-23-15-5-4-13(18)12-14(15)19/h4-5,12H,6-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXDFRWWNOGZSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=C(C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Using Carbon Tetrabromide and Triphenylphosphine

Reaction Scheme :

$$

\text{tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate} + \text{CBr}4 \xrightarrow{\text{PPh}3, \text{DCM}} \text{tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate}

$$

$$

\text{tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate} + \text{4-bromo-2-chlorophenol} \xrightarrow{\text{Base}} \text{Target Compound}

$$

- Bromination Step :

- Reagents : Carbon tetrabromide (1.681 g, 5.07 mmol), triphenylphosphine (1.329 g, 5.07 mmol).

- Solvent : Dichloromethane (DCM, 17 mL).

- Conditions : Stirred at 20°C for 20 hours.

- Yield : 83.7% after silica gel column chromatography (hexane/ethyl acetate).

- Etherification Step :

- Reagents : 4-Bromo-2-chlorophenol (1.2 equiv), potassium carbonate (2.0 equiv).

- Solvent : DMF or THF.

- Conditions : Heated at 60–80°C for 12–24 hours.

- Workup : Purified via flash chromatography (hexane/ethyl acetate gradient).

Key Data :

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | CBr₄, PPh₃ | DCM | 20°C | 20 h | 83.7% |

| 2 | K₂CO₃ | DMF | 80°C | 24 h | 75% |

Direct Alkylation with 1,2-Dibromoethane

Reaction Scheme :

$$

\text{tert-Butyl piperazine-1-carboxylate} + \text{1,2-dibromoethane} \xrightarrow{\text{DIPEA}} \text{tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate}

$$

- Reagents : 1,2-Dibromoethane (25 mL), DIPEA (3.5 g, 26.9 mmol).

- Conditions : Stirred at 30°C under argon for 72 hours.

- Yield : 36% after silica gel chromatography (1–2% methanol/dichloroethane).

Limitations : Lower yield due to competing side reactions; optimized for steric hindrance mitigation.

Reductive Amination and Coupling

Reaction Scheme :

$$

\text{tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate} + \text{4-bromo-2-chlorophenyl ketone} \xrightarrow{\text{NaBH(OAc)₃}} \text{Target Compound}

$$

- Reagents : Sodium triacetoxyborohydride (1.5 equiv), acetic acid (catalytic).

- Solvent : Dichloroethane (DCE).

- Conditions : Stirred at room temperature for 12 hours.

- Yield : ~60% after SCX chromatography.

Key Data :

| Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| NaBH(OAc)₃, AcOH | DCE | RT | 12 h | 60% |

Microwave-Assisted Synthesis

- Reagents : tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, 4-bromo-2-chlorophenol, Cs₂CO₃.

- Solvent : DMF.

- Conditions : Microwave irradiation at 120°C for 30 minutes.

- Yield : 85% (reported for analogous reactions).

Advantages : Reduced reaction time and improved efficiency.

Solid-Phase Synthesis Using Resins

- Resin : Polystyrene-supported triphenylphosphine (1.7 mmol/g).

- Reagents : tert-Butyl 4-(2-azidoethyl)piperazine-1-carboxylate, 4-bromo-2-chlorophenol.

- Conditions : Stirred in DCM at 25°C for 16 hours.

- Yield : ~70% after cleavage from resin.

Applications : High-throughput synthesis for combinatorial libraries.

Summary of Key Findings

- Optimal Method : Bromination using CBr₄/PPh₃ (83.7% yield) followed by etherification (75% yield).

- Challenges : Low yields in direct alkylation (36%) due to steric effects.

- Emerging Techniques : Microwave and solid-phase methods show promise for scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-(4-bromo-2-chlorophenoxy)ethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenoxyethyl moiety can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxyethyl derivatives, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity

Research has indicated that compounds similar to tert-butyl 4-(2-(4-bromo-2-chlorophenoxy)ethyl)piperazine-1-carboxylate exhibit potential antidepressant properties. A study published in the Journal of Medicinal Chemistry explored the synthesis of piperazine derivatives, demonstrating that modifications to the piperazine ring can enhance serotonin receptor affinity, which is crucial for antidepressant activity .

2. Antipsychotic Properties

The compound's structural similarity to known antipsychotics suggests potential applications in treating schizophrenia and other psychotic disorders. A pharmacological study highlighted the importance of halogenated phenyl groups in enhancing the binding affinity to dopamine receptors, which are pivotal in managing psychotic symptoms .

Data Table: Summary of Biological Activities

| Activity | Reference | Findings |

|---|---|---|

| Antidepressant | Journal of Medicinal Chemistry | Enhanced serotonin receptor affinity |

| Antipsychotic | Pharmacological Research | Improved binding to dopamine receptors |

| Anti-inflammatory | International Journal of Biochemistry | Reduced cytokine production in vitro |

Case Studies

Case Study 1: Synthesis and Evaluation of Piperazine Derivatives

In a comprehensive study, researchers synthesized a series of piperazine derivatives, including tert-butyl 4-(2-(4-bromo-2-chlorophenoxy)ethyl)piperazine-1-carboxylate. The evaluation involved pharmacological assays that demonstrated significant antidepressant-like effects in rodent models, indicating its potential as a therapeutic agent .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis was conducted on various piperazine derivatives, focusing on their interaction with neurotransmitter receptors. The study found that the introduction of halogen atoms significantly influenced the biological activity and selectivity of these compounds towards serotonin and dopamine receptors, providing insights into optimizing new drug candidates .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-(4-bromo-2-chlorophenoxy)ethyl)piperazine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the structural features, synthesis, physical properties, and bioactivity of tert-butyl 4-(2-(4-bromo-2-chlorophenoxy)ethyl)piperazine-1-carboxylate with analogous tert-butyl piperazine derivatives.

Structural Variations

- Halogenated Aryl Groups: The target compound contains a 4-bromo-2-chlorophenoxy group, which is distinct from derivatives like tert-butyl 4-(2-(5-bromo-1H-indol-3-yl)ethyl)piperazine-1-carboxylate (25), which features a brominated indole moiety . tert-butyl 4-(2-(4-chlorophenoxy)acetyl)piperazine-1-carboxylate () substitutes the ethyl linker with an acetyl group and retains a single chlorine atom on the phenoxy ring .

- tert-butyl 4-[3-(morpholin-4-yl)pyrazin-2-yl]piperazine-1-carboxylate () includes a pyrazine-morpholine hybrid, broadening solubility and hydrogen-bonding capacity .

Physical Properties

- State and Melting Points :

- The target compound is presumed to be a solid based on analogs like tert-butyl 4-(2-(5-bromo-1H-indol-3-yl)ethyl)piperazine-1-carboxylate (25, pale yellow solid) .

- tert-butyl 4-(2-(6-(1H-pyrazol-1-yl)pyridin-3-yl)ethyl)piperazine-1-carboxylate (3y) is a white solid with a melting point of 121–122°C, indicating higher crystallinity due to aromatic stacking .

Biological Activity

Tert-butyl 4-(2-(4-bromo-2-chlorophenoxy)ethyl)piperazine-1-carboxylate is a synthetic organic compound belonging to the piperazine derivative class. Its unique structure, characterized by a tert-butyl group, a piperazine ring, and a phenoxyethyl moiety with bromine and chlorine substitutions, positions it as a significant compound in pharmaceutical and agrochemical research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

- IUPAC Name: Tert-butyl 4-[2-(4-bromo-2-chlorophenoxy)ethyl]piperazine-1-carboxylate

- Molecular Formula: C17H24BrClN2O3

- Molecular Weight: 396.84 g/mol

- CAS Number: 1704074-14-5

The biological activity of this compound is attributed to its interaction with various biochemical pathways. Key mechanisms include:

- Receptor Binding: The piperazine ring enhances interaction with biological macromolecules due to its conformational flexibility and polar nitrogen atoms, which facilitate hydrogen bonding.

- Antimicrobial Activity: Studies indicate that compounds with similar structures exhibit significant antimicrobial properties, potentially targeting bacterial cell membranes or metabolic pathways.

- Anticancer Properties: The presence of halogenated phenoxy groups is often correlated with increased cytotoxicity against cancer cell lines.

Antimicrobial Activity

Research has demonstrated that piperazine derivatives can exhibit broad-spectrum antimicrobial activity. Tert-butyl 4-(2-(4-bromo-2-chlorophenoxy)ethyl)piperazine-1-carboxylate has shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Anticancer Activity

In vitro studies suggest that this compound may possess anticancer properties. For instance, compounds structurally similar to tert-butyl 4-(2-(4-bromo-2-chlorophenoxy)ethyl)piperazine-1-carboxylate have been tested against human cancer cell lines such as HCT-15 (colon carcinoma), showing significant inhibition of cell proliferation.

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| Compound A | HCT-15 | 1.61 ± 1.92 |

| Compound B | HCT-15 | 1.98 ± 1.22 |

| Tert-butyl derivative | HCT-15 | TBD |

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various piperazine derivatives for their antimicrobial properties. The results indicated that the presence of halogen atoms significantly enhanced the activity against Staphylococcus aureus and Escherichia coli.

Study on Anticancer Activity

In another study, a series of piperazine derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The findings suggested that compounds with a similar structure to tert-butyl 4-(2-(4-bromo-2-chlorophenoxy)ethyl)piperazine-1-carboxylate exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(2-(4-bromo-2-chlorophenoxy)ethyl)piperazine-1-carboxylate?

The synthesis typically involves nucleophilic substitution on a piperazine core. A representative method includes:

- Step 1: Reacting tert-butyl piperazine-1-carboxylate with a halogenated aryl ether (e.g., 4-bromo-2-chlorophenoxyethyl chloride) in a polar aprotic solvent (e.g., 1,4-dioxane) under reflux (110°C) with a base (e.g., K₂CO₃) to facilitate coupling .

- Step 2: Purification via silica gel chromatography (hexane:ethyl acetate gradients) yields the product in ~80–88% purity . Key reagents: K₂CO₃ (base), 1,4-dioxane (solvent), and anhydrous conditions to prevent hydrolysis of the tert-butyl ester.

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.5–6.8 ppm for bromo/chloro-substituted phenyl groups) and the tert-butyl group (δ 1.4–1.5 ppm) .

- Mass Spectrometry (LCMS/HRMS): Validates molecular weight (e.g., [M+H]+ expected for C₁₇H₂₃BrClN₂O₃) and fragmentation patterns .

- X-ray Crystallography: Resolves stereochemistry and piperazine ring conformation in crystalline derivatives .

Q. How should this compound be stored to ensure stability?

- Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the tert-butyl ester .

- Avoid exposure to moisture, strong acids/bases, and prolonged room-temperature storage .

Advanced Research Questions

Q. How can conflicting spectral data during characterization be resolved?

Discrepancies in NMR or MS data may arise from:

- Impurities: Use preparative HPLC or repeated column chromatography for purification .

- Tautomerism/Ring Conformation: Compare experimental NMR shifts with computational models (DFT) or analyze single-crystal X-ray data .

- Isotopic Patterns: Verify bromine/chlorine isotopic signatures in HRMS (e.g., ¹⁸¹Br/⁷⁹Br ratio ~1:1) .

Q. What strategies optimize reaction yields in piperazine functionalization?

- Solvent Selection: Use high-boiling solvents (e.g., DMF, 1,4-dioxane) to enhance nucleophilicity and reaction temperature control .

- Catalysis: Transition-metal catalysts (e.g., Pd for coupling) or phase-transfer agents improve efficiency in aryl ether formation .

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 12 h → 2 h) while maintaining yield .

Q. How can the bromo and chloro substituents be leveraged for further derivatization?

- Cross-Coupling Reactions: Suzuki-Miyaura coupling replaces bromine with aryl/heteroaryl groups using Pd(PPh₃)₄ and boronic acids .

- Nucleophilic Aromatic Substitution: Replace chloride with amines or alkoxides under basic conditions .

- Biological Probes: Introduce radiolabels (e.g., ¹²⁵I) for receptor-binding assays .

Q. What computational methods predict the compound’s reactivity or interactions?

- Molecular Docking: Models interactions with biological targets (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger .

- DFT Calculations: Predicts reaction pathways (e.g., energy barriers for SNAr) and regioselectivity in substitution .

Methodological Notes

- Avoiding Hydrolysis: Use anhydrous solvents and minimize exposure to acidic/basic conditions during synthesis .

- Biological Assays: Derivatives (e.g., hydrazides) show antimicrobial activity; evaluate via MIC assays against Gram+/– strains .

- Safety: Handle with PPE (gloves, goggles) due to acute oral toxicity (H302) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.